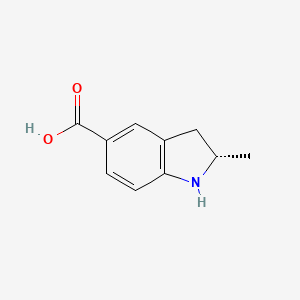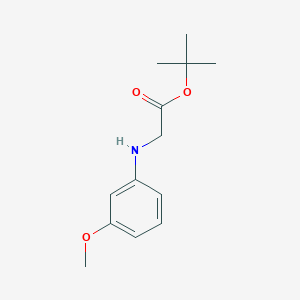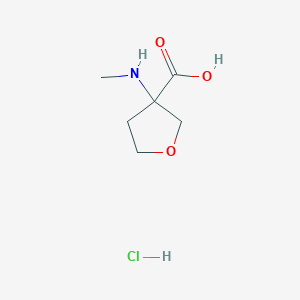
5-Fluoro-2-(propan-2-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H12FN·HCl. It is a derivative of aniline, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by an isopropyl group. This compound is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(propan-2-yl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-(propan-2-yl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Fluorination: The amino group is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(propan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
5-Fluoro-2-(propan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(propan-2-yl)aniline
- 5-Fluoro-2-(propan-2-yloxy)aniline
- 2-(propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride
Uniqueness
5-Fluoro-2-(propan-2-yl)aniline hydrochloride is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H13ClFN |
|---|---|
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
5-fluoro-2-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6(2)8-4-3-7(10)5-9(8)11;/h3-6H,11H2,1-2H3;1H |
Clé InChI |
LGPNYQVXWJAKTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone](/img/structure/B13503454.png)


![1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one](/img/structure/B13503476.png)
![Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B13503481.png)


![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)

![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)

![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
